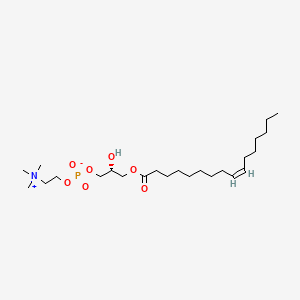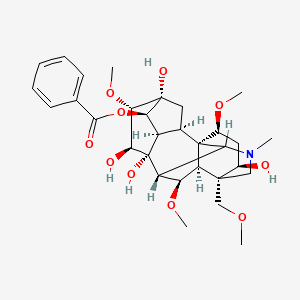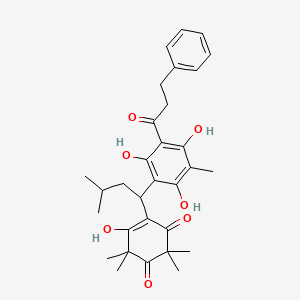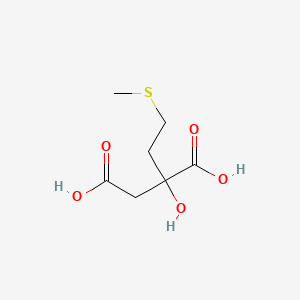
2-(2-Methylthioethyl)malic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylthioethyl)malic acid is the 2-(2-methylthioethyl) derivative of malic acid. It is a conjugate acid of a 2-(2-methylthioethyl)malate(2-).
Applications De Recherche Scientifique
Biological Production of Malic Acid
- Biological Production and Metabolic Engineering : Malic acid, a four-carbon dicarboxylic acid, is extensively used in various industries. Biological production of malic acid, which includes non-oxidative pathways, oxidative pathways, and glyoxylate cycles, is gaining attention due to environmental concerns and fossil fuel depletion. Metabolic engineering of strains like Aureobasidium pullulans has been developed for enhanced malic acid production (Dai et al., 2018).
Malic Acid in Fermentation and Biotechnology
- Polymalic Acid and Malic Acid via Fermentation : The production of malic acid through polymalic acid (PMA) fermentation followed by acid hydrolysis presents an efficient and economical method. This novel process using Aureobasidium pullulans strain ZX-10 allows for high-titer and high-productivity malic acid production, demonstrating its potential for industrial application (Zou, Zhou, & Yang, 2013).
Chemical Analysis and Detection Methods
- Fluorometric Determination : A chemical method for estimating malic acid in biological materials has been developed, utilizing the condensation of malic acid with orcinol. This method, combined with the quantitative precipitation of calcium malate, provides a sensitive and specific way to measure malic acid levels (Hummel, 1949).
Industrial and Chemical Applications
Extraction and Purification Techniques : Studies have been conducted on the reactive extraction of malic acid, focusing on different solvents and extraction efficiencies. These studies are crucial for the industrial purification and production processes of malic acid (Uslu & Kırbaslar, 2009, 2010).
Upgrading Malic Acid to Bio-Based Benzoates : The conversion of malic acid to methyl coumalate and then to various aromatic compounds through a Diels–Alder-initiated sequence showcases the potential of malic acid in the creation of biorenewable functionalized benzoates (Lee et al., 2014).
Synthesis and Antitumor Activity of Poly(Malic Acid) Conjugates : The use of poly(malic acid) as a carrier for drugs, specifically for 5-fluorouracil, highlights its application in pharmaceuticals and its potential in reducing the side-effects of cancer treatment drugs (Ouchi, Fujino, Tanaka, & Banba, 1990).
Propriétés
Nom du produit |
2-(2-Methylthioethyl)malic acid |
|---|---|
Formule moléculaire |
C7H12O5S |
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-methylsulfanylethyl)butanedioic acid |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
FZNWJRXTACKOPU-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



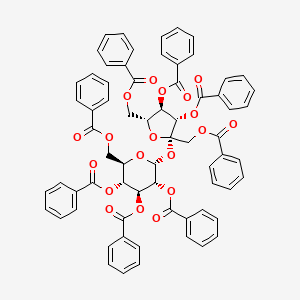
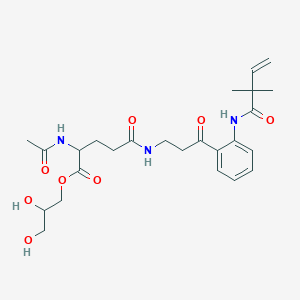

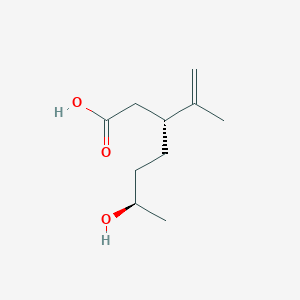
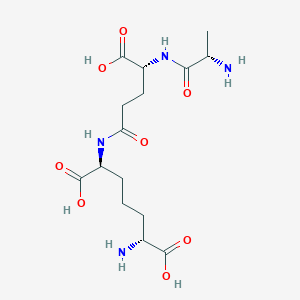
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
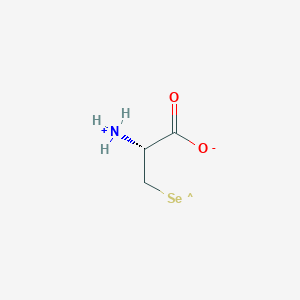
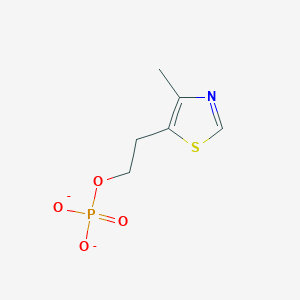
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)


